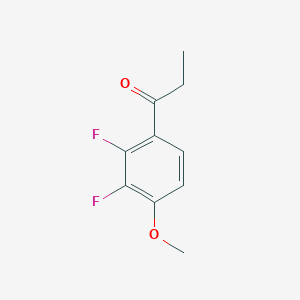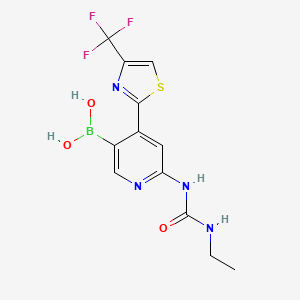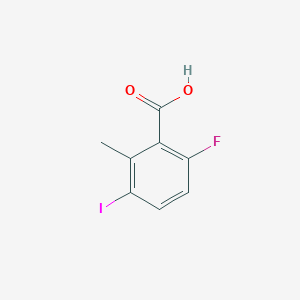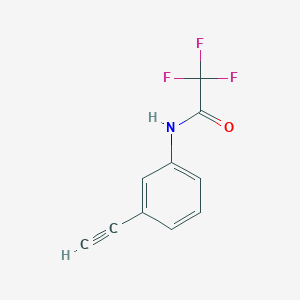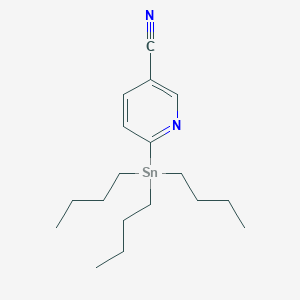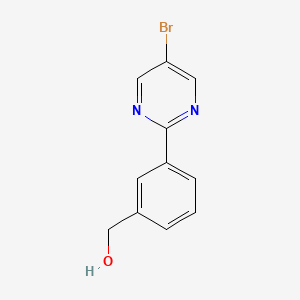
(3-(5-Bromopyrimidin-2-yl)phenyl)methanol
Descripción general
Descripción
“(3-(5-Bromopyrimidin-2-yl)phenyl)methanol” is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 .
Synthesis Analysis
The synthesis of this compound involves the use of Sodium borohydride added to a suspension of 5-bromo-pyridine-3-carbaldehyde in MeOH . Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation has also been studied .Molecular Structure Analysis
The molecular structure of this compound consists of a bromopyrimidinyl group attached to a phenylmethanol group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 321.2±34.0 °C and a predicted density of 1.548±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A study by Shaban, Nasr, and Morgaan (2000) explored the synthesis of acyclo C-nucleosides with antimicrobial properties using a compound structurally related to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol (Shaban, Nasr, & Morgaan, 2000).
Chemical Reactions and Structures
- Verbitskiy et al. (2013) conducted a study on the reactions of 5-bromopyrimidine with various compounds, demonstrating the chemical versatility and potential applications of bromopyrimidine derivatives in synthesizing pyrimidines due to palladium-catalyzed aryl–aryl C–C coupling (Verbitskiy et al., 2013).
Pharmaceutical Applications
- Chrovian et al. (2018) described the use of a related compound in the synthesis of P2X7 antagonists, highlighting its potential in the development of treatments for mood disorders (Chrovian et al., 2018).
Asymmetric Synthesis and Biocatalysis
- Şahin, Serencam, and Dertli (2019) reported the production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol using Lactobacillus paracasei BD101, emphasizing the significance of biocatalysts in synthesizing chiral alcohols (Şahin, Serencam, & Dertli, 2019).
Computational Chemistry Studies
- Trivedi (2017) performed a theoretical study on (RS)-(3-bromophenyl) (pyridine-2yl) methanol, a compound similar in structure, to understand its active sites and molecular properties (Trivedi, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-5-13-11(14-6-10)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMTZHFJTFFWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732175 | |
| Record name | [3-(5-Bromopyrimidin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092568-90-5 | |
| Record name | [3-(5-Bromopyrimidin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


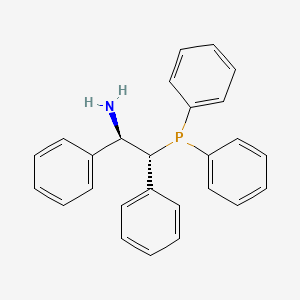
![[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde](/img/structure/B1509119.png)
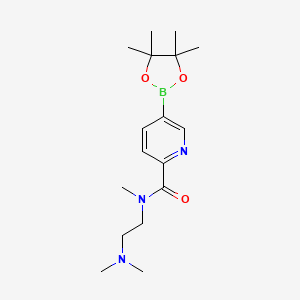

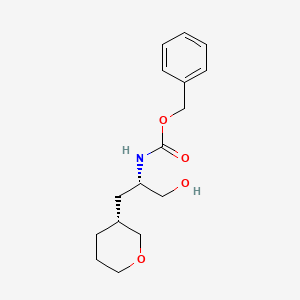
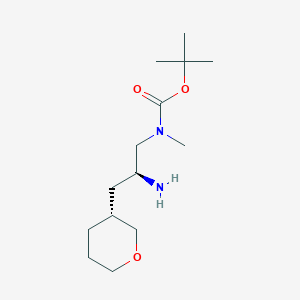
![3'-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2'-(5-fluoro-6-methylpyridin-2-yl)-5',6'-dihydrospiro[cyclohexane-1,7'-pyrrolo[1,2-a]imidazol]-4-ol](/img/structure/B1509148.png)
